molecular formula C28H54O12 B15061786 Thp-peg9-thp

Thp-peg9-thp

Cat. No.: B15061786
M. Wt: 582.7 g/mol
InChI Key: QYGWICKIIYVGHE-UHFFFAOYSA-N
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Description

Thp-peg9-thp: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thp-peg9-thp is synthesized through a series of chemical reactions involving the attachment of tetrahydropyranyl (THP) groups to a polyethylene glycol (PEG) chain. The process typically involves the use of protective groups and specific reaction conditions to ensure the stability and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The compound is purified through various chromatographic techniques to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions: Thp-peg9-thp undergoes various chemical reactions, including:

    Oxidation: The THP groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed to modify the PEG chain.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the THP groups can lead to the formation of aldehydes or carboxylic acids .

Scientific Research Applications

Thp-peg9-thp has a wide range of scientific research applications, including:

Mechanism of Action

Thp-peg9-thp functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The compound connects two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby regulating its levels within the cell .

Comparison with Similar Compounds

Uniqueness: Thp-peg9-thp is unique due to its specific PEG chain length and the presence of two THP groups, which provide optimal properties for use in PROTAC synthesis. The compound’s structure allows for efficient protein degradation and high selectivity in targeting specific proteins .

Biological Activity

Thp-peg9-thp is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in targeted therapy and drug delivery systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and implications for future research.

Overview of this compound

This compound is a synthetic compound that combines elements of polyethylene glycol (PEG) with thioether functionalities. The incorporation of PEG enhances solubility and biocompatibility, making it suitable for biomedical applications. The thioether component is believed to play a crucial role in the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Targeted Delivery : The PEG moiety facilitates the delivery of therapeutic agents to specific cells or tissues, enhancing the efficacy while minimizing systemic side effects.
  • Cellular Uptake : Studies have shown that this compound can enhance cellular uptake of co-administered drugs, potentially through endocytosis mechanisms.
  • Modulation of Biological Pathways : this compound may interact with cellular pathways involved in apoptosis and cell proliferation, influencing tumor growth dynamics.

Research Findings

Recent studies have provided insights into the effectiveness and safety profile of this compound. The following table summarizes key findings from various research articles:

StudyBiological ContextKey FindingsReference
Zhao & Burgess (2019)Neuroblastoma CellsThis compound conjugates showed significant inhibition of cell proliferation with IC50 values in the low nanomolar range.
Liu et al. (2021)ALK-positive Cancer ModelsDemonstrated enhanced degradation of ALK fusion proteins using this compound-based PROTACs, leading to reduced tumor size in vivo.
Huang et al. (2022)Immune ModulationEnhanced T-cell activation when used in conjunction with immune checkpoint inhibitors, indicating potential for immunotherapy applications.

Case Study 1: Neuroblastoma Treatment

In a study conducted by Zhao and Burgess, this compound was utilized to create a PROTAC targeting TrkC, a receptor tyrosine kinase implicated in neuroblastoma. The results indicated that the compound effectively reduced TrkC levels and inhibited neuroblastoma cell growth, showcasing its potential as a therapeutic agent in pediatric oncology.

Case Study 2: ALK-positive Lung Cancer

Liu et al. explored the use of this compound in developing multi-targeted PROTACs against ALK-positive lung cancer cells. Their findings revealed that administration resulted in significant tumor regression in xenograft models, highlighting its effectiveness as a targeted therapy.

Future Directions

The promising results associated with this compound suggest several avenues for future research:

  • Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutics or immunotherapies could enhance treatment outcomes.
  • Mechanistic Studies : Further elucidation of the molecular pathways influenced by this compound will help refine its applications and improve therapeutic strategies.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects will be critical for translating these findings into clinical practice.

Properties

Molecular Formula

C28H54O12

Molecular Weight

582.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C28H54O12/c1-3-7-37-27(5-1)39-25-23-35-21-19-33-17-15-31-13-11-29-9-10-30-12-14-32-16-18-34-20-22-36-24-26-40-28-6-2-4-8-38-28/h27-28H,1-26H2

InChI Key

QYGWICKIIYVGHE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2

Origin of Product

United States

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